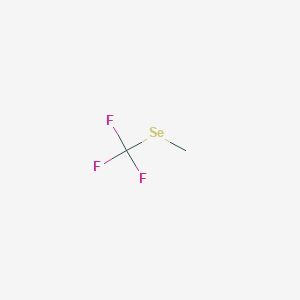
Methane, trifluoro(methylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methane, trifluoro(methylseleno)- is an organoselenium compound that features a trifluoromethyl group and a methylseleno group attached to a methane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methane, trifluoro(methylseleno)- typically involves the reaction of trifluoromethylating agents with selenium-containing compounds. One common method is the nucleophilic trifluoromethylation of selenium-containing substrates using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for Methane, trifluoro(methylseleno)- are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methane, trifluoro(methylseleno)- can undergo various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Methane, trifluoro(methylseleno)- include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Methane, trifluoro(methylseleno)- can yield selenoxides, while reduction can produce selenides.
Wissenschaftliche Forschungsanwendungen
Methane, trifluoro(methylseleno)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound’s selenium content makes it of interest in the study of selenium’s biological roles and potential therapeutic applications.
Medicine: Research into the compound’s potential as a pharmacological agent is ongoing, particularly in the context of its antioxidant properties.
Wirkmechanismus
The mechanism of action of Methane, trifluoro(methylseleno)- involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the selenium atom can participate in redox reactions. These properties enable the compound to modulate biological processes, such as enzyme activity and oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methane, trifluoro(methylseleno)- include:
Fluoroform (Trifluoromethane): A hydrofluorocarbon with similar trifluoromethyl functionality.
Trifluoromethylselenol: A compound with a trifluoromethyl group and a selenol group.
Uniqueness
Methane, trifluoro(methylseleno)- is unique due to the combination of its trifluoromethyl and methylseleno groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
1544-55-4 |
|---|---|
Molekularformel |
C2H3F3Se |
Molekulargewicht |
163.01 g/mol |
IUPAC-Name |
trifluoro(methylselanyl)methane |
InChI |
InChI=1S/C2H3F3Se/c1-6-2(3,4)5/h1H3 |
InChI-Schlüssel |
JTYFGEIPDDTBLR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



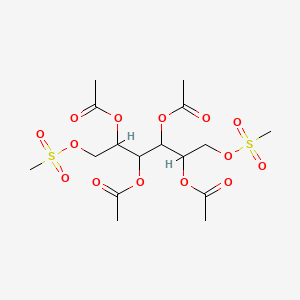
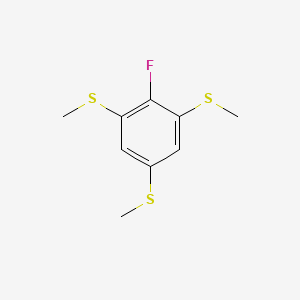
![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)
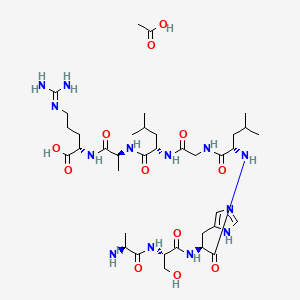
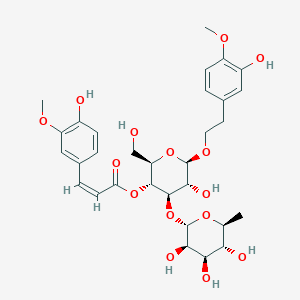
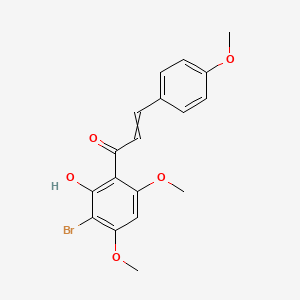
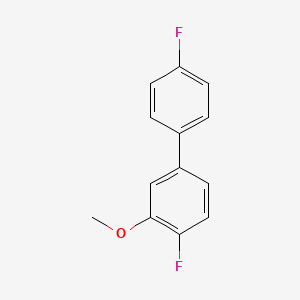

![5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B14756868.png)
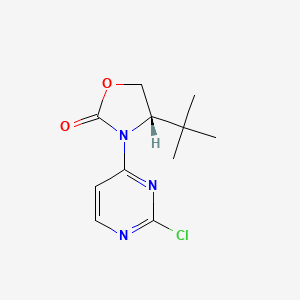

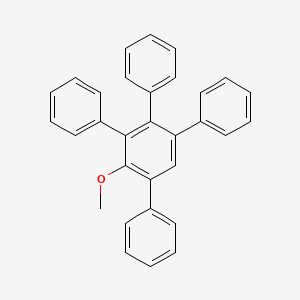
![1h-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14756881.png)
